Tris(5-oxo-DL-prolinato-N1,O2)terbium
Description
Tris(5-oxo-DL-prolinato-N1,O2)terbium is a lanthanide coordination complex featuring terbium (Tb³⁺) ions coordinated to three 5-oxo-DL-prolinato ligands. The ligand binds via the nitrogen (N1) and oxygen (O2) atoms, forming a stable octahedral or pseudo-octahedral geometry typical of lanthanide-carboxylate complexes .
This compound is of interest in materials science and biochemistry due to terbium’s luminescent properties, which arise from its f-electron transitions. Potential applications include bioimaging, sensors, and optoelectronic devices .
Properties
CAS No. |
85440-88-6 |
|---|---|
Molecular Formula |
C15H21N3O9Tb |
Molecular Weight |
546.27 g/mol |
IUPAC Name |
5-oxopyrrolidine-2-carboxylic acid;terbium |
InChI |
InChI=1S/3C5H7NO3.Tb/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9); |
InChI Key |
IKIUDPRBHVZDLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Tb] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Tris(5-oxo-DL-prolinato-N1,O2)terbium typically involves the coordination reaction between terbium salts and 5-oxo-DL-proline. The reaction is carried out in a suitable solvent, often under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Tris(5-oxo-DL-prolinato-N1,O2)terbium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its coordination environment.
Reduction: Reduction reactions can alter the oxidation state of terbium, affecting the compound’s properties.
Substitution: Ligand substitution reactions can occur, where the 5-oxo-DL-proline ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the solvent and temperature conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of terbium oxides, while substitution reactions can yield new terbium complexes with different ligands .
Scientific Research Applications
Tris(5-oxo-DL-prolinato-N1,O2)terbium has several applications in scientific research:
Chemistry: Used as a coordination compound to study the properties of terbium and its interactions with various ligands.
Biology: Investigated for its potential use in biological imaging due to its unique optical properties.
Medicine: Explored for its potential in therapeutic applications, particularly in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials, including luminescent materials and sensors
Mechanism of Action
The mechanism of action of Tris(5-oxo-DL-prolinato-N1,O2)terbium involves its interaction with molecular targets through coordination bonds. The terbium ion can interact with various biological molecules, potentially affecting their function. The pathways involved include coordination chemistry mechanisms where the terbium ion forms stable complexes with ligands, influencing their chemical behavior .
Comparison with Similar Compounds
Structural and Chemical Properties
The following table compares Tris(5-oxo-DL-prolinato-N1,O2)terbium with structurally related complexes:
| Metal | Compound Type | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| Terbium | Tris | C₁₅H₂₁TbN₃O₉ | ~563.3 (calc.) | N/A | Luminescent (green emission), stable in polar solvents |
| Lutetium | Tris | C₁₅H₂₁LuN₃O₉ | 562.31 | 85440-83-1 | Non-luminescent; used in coordination chemistry studies |
| Cerium | Tris | C₁₅H₁₈CeN₃O₉ | ~550.3 (calc.) | 85440-93-3 | Redox-active (Ce³⁺/Ce⁴⁺), potential catalytic applications |
| Zinc | Bis | C₁₀H₁₄N₂O₆Zn | 335.6 (calc.) | 68107-75-5 | Water-soluble; used in cosmetics (Zinc PCA) for skin hydration |
| Mercury | Bis | C₁₀H₁₂Hg₂N₂O₆ | ~621.3 (calc.) | 94276-38-7 | Highly toxic; regulated in industrial applications |
Notes:
- Coordination Geometry : Tris-complexes (terbium, lutetium, cerium) exhibit higher coordination numbers (8–9) compared to bis-complexes (zinc, mercury: 4–6) due to lanthanides’ larger ionic radii .
- Ligand Binding : The 5-oxo-DL-prolinato ligand’s bidentate (N,O) binding mode is consistent across all compounds, ensuring structural similarity .
Luminescence and Energy Transfer
Terbium’s luminescence is governed by the Dexter energy transfer mechanism, where energy is transferred from the ligand’s triplet state to terbium’s ⁵D₄ excited state, leading to characteristic green emission (~543 nm) . This property is absent in non-lanthanide analogues (e.g., zinc, mercury) and varies among lanthanides:
- Cerium : Exhibits UV-blue emission but shorter lifetimes due to 4f→5d transitions.
- Gadolinium (CAS 85440-89-7): Non-luminescent in visible range but used as an MRI contrast agent .
Research Findings and Trends
- Lanthanide Selectivity : The choice of lanthanide (Tb vs. Eu, Gd) tailors emission wavelength and quantum yield, critical for multiplexed bioimaging .
- Toxicity Profile : Zinc’s low toxicity contrasts with mercury’s neurotoxic effects, influencing their industrial adoption .
- Synthetic Flexibility : Bis-complexes (e.g., zinc, copper) are easier to synthesize but lack the functional versatility of tris-lanthanide systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
